molecular formula C28H30N4O4S B11354339 5-{(furan-2-ylmethyl)[4-(propan-2-yl)benzyl]amino}-N-(3-methylphenyl)-2-(methylsulfonyl)pyrimidine-4-carboxamide

5-{(furan-2-ylmethyl)[4-(propan-2-yl)benzyl]amino}-N-(3-methylphenyl)-2-(methylsulfonyl)pyrimidine-4-carboxamide

Cat. No.: B11354339
M. Wt: 518.6 g/mol
InChI Key: PBPPLBJXOSFAHO-UHFFFAOYSA-N
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Description

The compound 5-{(FURAN-2-YL)METHYLPHENYL]METHYL})AMINO}-2-METHANESULFONYL-N-(3-METHYLPHENYL)PYRIMIDINE-4-CARBOXAMIDE is a complex organic molecule featuring a furan ring, a pyrimidine core, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{(FURAN-2-YL)METHYLPHENYL]METHYL})AMINO}-2-METHANESULFONYL-N-(3-METHYLPHENYL)PYRIMIDINE-4-CARBOXAMIDE involves multiple steps, starting with the preparation of the furan ring and the pyrimidine core. The furan ring can be synthesized through the decarboxylation of furfural in the presence of a silver oxide catalyst . The pyrimidine core is typically synthesized via a condensation reaction involving appropriate amines and carbonyl compounds.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

5-{(FURAN-2-YL)METHYLPHENYL]METHYL})AMINO}-2-METHANESULFONYL-N-(3-METHYLPHENYL)PYRIMIDINE-4-CARBOXAMIDE: undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nitric acid for nitration, sulfur trioxide for sulfonation, and halogens for halogenation. The reactions typically occur under controlled temperatures and pressures to ensure selectivity and yield.

Major Products

The major products formed from these reactions include various substituted furans and pyrimidines, which can be further functionalized for specific applications.

Scientific Research Applications

5-{(FURAN-2-YL)METHYLPHENYL]METHYL})AMINO}-2-METHANESULFONYL-N-(3-METHYLPHENYL)PYRIMIDINE-4-CARBOXAMIDE: has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-{(FURAN-2-YL)METHYLPHENYL]METHYL})AMINO}-2-METHANESULFONYL-N-(3-METHYLPHENYL)PYRIMIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

The uniqueness of 5-{(FURAN-2-YL)METHYLPHENYL]METHYL})AMINO}-2-METHANESULFONYL-N-(3-METHYLPHENYL)PYRIMIDINE-4-CARBOXAMIDE lies in its complex structure, which combines multiple functional groups and heterocyclic rings. This complexity allows for a wide range of chemical modifications and applications, making it a versatile compound in various fields of research and industry.

Properties

Molecular Formula

C28H30N4O4S

Molecular Weight

518.6 g/mol

IUPAC Name

5-[furan-2-ylmethyl-[(4-propan-2-ylphenyl)methyl]amino]-N-(3-methylphenyl)-2-methylsulfonylpyrimidine-4-carboxamide

InChI

InChI=1S/C28H30N4O4S/c1-19(2)22-12-10-21(11-13-22)17-32(18-24-9-6-14-36-24)25-16-29-28(37(4,34)35)31-26(25)27(33)30-23-8-5-7-20(3)15-23/h5-16,19H,17-18H2,1-4H3,(H,30,33)

InChI Key

PBPPLBJXOSFAHO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C2=NC(=NC=C2N(CC3=CC=C(C=C3)C(C)C)CC4=CC=CO4)S(=O)(=O)C

Origin of Product

United States

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